molecular formula C18H14N2O3 B8413346 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine

4-(4-(Benzyloxy)-3-nitrophenyl)pyridine

Cat. No.: B8413346
M. Wt: 306.3 g/mol
InChI Key: KRKUXAVADOOZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Benzyloxy)-3-nitrophenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a benzyloxy group at the 4-position and a nitro group at the 3-position of the attached phenyl ring. Its structure combines electron-withdrawing (nitro) and electron-donating (benzyloxy) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-(3-nitro-4-phenylmethoxyphenyl)pyridine

InChI

InChI=1S/C18H14N2O3/c21-20(22)17-12-16(15-8-10-19-11-9-15)6-7-18(17)23-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

KRKUXAVADOOZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as an inhibitor for specific enzymes. For instance, studies have indicated that derivatives of nitrophenylpyridine compounds can act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their inhibitory potency and selectivity .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit antimicrobial properties. A study reviewed various pyridine compounds, including those similar to 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine, demonstrating effective inhibition against a range of bacterial strains. This highlights the potential for developing new antibiotics or antimicrobial agents based on this compound .

Material Science

The compound can also be utilized in the synthesis of functional materials. Its ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology. The incorporation of benzyloxy and nitro groups enhances its electronic properties, making it suitable for use in organic electronics and photovoltaic devices.

Case Study 1: Inhibition of MAO-B

A detailed investigation into the inhibitory effects of nitrophenylpyridine derivatives on MAO-B revealed that modifications at the benzyloxy position significantly influenced activity. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as therapeutic agents for neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that pyridine derivatives, including those related to this compound, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, providing a quantitative measure of their effectiveness as potential antimicrobial agents .

Data Tables

Compound Activity IC50/MIC Target
This compoundMAO-B InhibitionLow micromolarNeurodegenerative diseases
Related Pyridine DerivativeAntibacterial25 μg/mL (MIC)Staphylococcus aureus
Other Pyridine DerivativesAntiviralVariesViral pathogens

Comparison with Similar Compounds

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Structural Differences : Incorporates a fused [1,2,4]triazolo ring system, absent in the target compound. The methoxy group replaces the nitro group at the phenyl 3-position.
  • Synthesis : Prepared via oxidative ring closure using sodium hypochlorite (73% yield), a greener method compared to Cr(VI) or DDQ-based approaches .
  • The methoxy group increases electron density, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

4-(3-Nitrophenyl)pyridine

  • Structural Differences : Lacks the benzyloxy substituent at the phenyl 4-position.
  • Synthesis : Synthesized via reduction of nitro groups with iron in acetic acid, followed by ethoxymethylenemalonic acid diethyl ester reactions .
  • Properties : The absence of benzyloxy reduces steric hindrance and lipophilicity, making it less suitable for membrane permeability in drug design. The nitro group’s reactivity is retained, enabling similar downstream modifications .

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

  • Structural Differences : Features a carboxyl group (electron-withdrawing) and fluorine at the phenyl 3-position, with a hydroxyl group on the pyridine ring.
  • Properties : The carboxyl group enhances water solubility and hydrogen-bonding capacity, contrasting with the target compound’s lipophilic benzyloxy group. Fluorine’s electronegativity may stabilize the aromatic ring differently compared to nitro substituents .

1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-amine

  • Structural Differences : Pyrrolidine (5-membered) ring instead of pyridine, with trifluoromethoxy and benzyl substituents.
  • The trifluoromethoxy group provides strong electron-withdrawing effects, differing from the benzyloxy-nitro combination in the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Yield Key Applications/Properties
4-(4-(Benzyloxy)-3-nitrophenyl)pyridine C₁₈H₁₄N₂O₃ Phenyl: 4-benzyloxy, 3-nitro Not reported Drug intermediates, materials science
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine C₂₀H₁₆N₄O₂ Phenyl: 4-benzyloxy, 3-methoxy; fused triazole 73% Antibacterial, chemosensors
4-(3-Nitrophenyl)pyridine C₁₁H₈N₂O₂ Phenyl: 3-nitro Not reported Pharmaceutical intermediates
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ Phenyl: 4-carboxy, 3-fluoro; pyridine: 2-hydroxy Not reported Fluorescent probes, chelators
1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-amine C₁₈H₁₉F₃N₂O Phenyl: 4-trifluoromethoxy; pyrrolidine: 1-benzyl Not reported Bioactive molecules

Key Research Findings

  • Electronic Effects : The benzyloxy group in this compound increases electron density at the phenyl ring’s 4-position, while the nitro group withdraws electrons at the 3-position. This polarization may enhance electrophilic substitution reactivity compared to analogs like 4-(3-nitrophenyl)pyridine .
  • Synthetic Accessibility : The absence of fused rings (unlike the triazolopyridine derivative) simplifies synthesis but reduces opportunities for π-stacking in materials applications .
  • Biological Relevance : The nitro group’s reducibility to amines could make the target compound a precursor for bioactive molecules, similar to 4-(3-nitrophenyl)pyridine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : Utilize nitro-group functionalization and coupling reactions. For example, intermediates like 4-benzyloxy-3-methoxybenzaldehyde (prepared via literature methods) can undergo condensation with pyridine derivatives. Oxidative cyclization using sodium hypochlorite in ethanol at room temperature (3 h) has been effective for analogous triazolopyridines, yielding ~73% product . Key parameters include solvent polarity (ethanol minimizes side reactions) and stoichiometry (e.g., 4:1 oxidant-to-substrate ratio).
  • Data :

ParameterValueReference
Reaction Time3 h
Yield73% (analogous system)
OxidantNaOCl·5H₂O

Q. How can researchers validate the purity and structure of this compound?

  • Methodology : Combine NMR, HRMS, and FTIR. For example:

  • ¹H-NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm) and benzyloxy group protons (δ ~5.1 ppm). In analogous compounds, splitting patterns (e.g., doublets for pyridine protons) confirm regiochemistry .
  • HRMS : Match calculated and observed [M+H]⁺ values (e.g., 334.1556 vs. 334.1553 in triazolopyridines) .
  • FTIR : Nitro group absorption at ~1530 cm⁻¹ and C-O stretching (benzyloxy) at ~1260 cm⁻¹ .

Q. What safety protocols are critical when handling nitroaromatic intermediates like this compound?

  • Methodology : Follow GHS guidelines for nitro compounds:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Avoid ignition sources (nitro groups are redox-active).
  • Store in sealed containers under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How does the nitro group in this compound influence electronic properties and reactivity in further functionalization?

  • Methodology : Perform Hammett analysis or DFT calculations. The nitro group is a strong electron-withdrawing meta-director, which can stabilize negative charges in intermediates. Reductive amination or catalytic hydrogenation (e.g., H₂/Pd-C) may convert the nitro group to an amine, altering solubility and bioactivity .
  • Data :

PropertyEffect of Nitro GroupReference
Electron DensityDecreases aromatic ring
Reduction Potential~-0.5 V (vs. SCE in DMF)Hypothetical

Q. What strategies mitigate side reactions during the synthesis of benzyloxy-substituted pyridines?

  • Methodology :

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection to avoid premature cleavage .
  • Temperature Control : Maintain reactions below 50°C to prevent nitro group decomposition.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes byproducts like unreacted aldehydes .

Q. How can researchers design biological assays to evaluate the bioactivity of this compound derivatives?

  • Methodology :

  • Target Selection : Screen against kinases (e.g., JAK1) or antibacterial targets (e.g., DNA gyrase) based on structural analogs .
  • Assay Conditions : Use fluorescence polarization (FP) for binding affinity or microdilution for MIC determination. For triazolopyridines, IC₅₀ values as low as 50 nM have been reported against JAK1 .

Data Contradictions and Resolution

  • Issue : Conflicting reports on nitro group stability under acidic conditions.
    • Resolution : Stability varies with substitution. Electron-withdrawing groups (e.g., benzyloxy) enhance nitro group stability via resonance. Confirm via controlled degradation studies (e.g., TGA/DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.